5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
Overview
Description
5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% (5-HPPBA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a synthetic organic compound, produced through a chemical reaction of piperidine with benzoic acid. 5-HPPBA has a wide range of applications in research, including biochemical and physiological studies, as well as in lab experiments.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not yet fully understood. However, it is believed that 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts on proteins and enzymes by binding to the active site of proteins and enzymes, and preventing them from performing their normal functions. This binding is thought to be due to the piperidin-1-ylsulfonyl group of 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, which is known to bind to proteins and enzymes. Additionally, 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is believed to interact with other molecules in the cell, such as lipids and carbohydrates, and may also interact with receptors on the cell surface.
Biochemical and Physiological Effects
5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. It has also been found to inhibit the activity of various proteins, including transcription factors, growth factors, and receptors. In addition, 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has many advantages for laboratory experiments. It is easy to synthesize, and is relatively stable and non-toxic. Additionally, it is relatively inexpensive, and can be readily purchased from chemical suppliers. However, there are some limitations to using 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments. It has a relatively short shelf-life, and is sensitive to light and heat. Additionally, it is not soluble in water, and must be dissolved in a solvent before use.
Future Directions
There are many potential future directions for 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% research. It could be used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of drugs. Additionally, it could be used to study the effects of various environmental factors on proteins and enzymes, as well as to investigate the effects of various drugs on the immune system. Finally, it could be used to study the effects of various dietary components on proteins and enzymes, and to investigate the effects of various drugs on the nervous system.
Synthesis Methods
The synthesis of 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a simple chemical reaction of piperidine with benzoic acid, which produces 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% as the main product. The reaction is conducted in a two-step process, first converting piperidine to piperidin-1-ylsulfonyl chloride, and then reacting this with benzoic acid to form 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. The reaction is conducted in a solvent, such as dichloromethane, and is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted at room temperature, and the product is purified by recrystallization.
Scientific Research Applications
5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is widely used in scientific research and laboratory experiments. It has been used in biochemical and physiological studies, and has been found to be a useful tool for studying the structure and function of various proteins and enzymes. It has also been used in drug discovery and in the development of new drugs. 5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of drugs.
properties
IUPAC Name |
3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-16-11-14(10-15(12-16)18(21)22)13-4-6-17(7-5-13)25(23,24)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETKBKZUPHYGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692375 | |
Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261917-19-4 | |
Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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